molecular formula C17H14O6 B190438 Aflatoxin B2 CAS No. 7220-81-7

Aflatoxin B2

Cat. No.: B190438
CAS No.: 7220-81-7
M. Wt: 314.29 g/mol
InChI Key: WWSYXEZEXMQWHT-WNWIJWBNSA-N
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Description

Aflatoxin B2 is an aflatoxin having a hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4 and 11.
This compound is a natural product found in Aspergillus nomiae, Glycyrrhiza uralensis, and other organisms with data available.

Mechanism of Action

Target of Action

Aflatoxin B2, like other aflatoxins, primarily targets the liver . It is produced by Aspergillus flavus and Aspergillus parasiticus, fungi that can contaminate a wide range of food commodities . The liver is the primary site of aflatoxin metabolism and is therefore the main organ affected by aflatoxin toxicity .

Mode of Action

This compound, once ingested, is metabolized in the liver to a reactive epoxide intermediate . This epoxide can bind to macromolecules, including nucleic acids . This binding can lead to mutagenesis, carcinogenesis, teratogenesis, and immunosuppression .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The reactive epoxide intermediate can undergo several reactions:

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and transported to the liver, where it is metabolized to a reactive epoxide intermediate . This intermediate can be detoxified by conjugation with glutathione and excreted, or it can bind to macromolecules, leading to various toxic effects . The specifics of this compound’s ADME properties and their impact on bioavailability in humans are still under investigation .

Result of Action

The binding of the this compound epoxide to macromolecules can lead to a variety of molecular and cellular effects. These include mutagenesis, carcinogenesis, teratogenesis, and immunosuppression . In addition, this compound can cause liver damage, including fatty infiltration and necrosis .

Action Environment

The production and action of this compound are influenced by environmental factors. High temperatures and moisture favor the growth of the aflatoxin-producing fungi, Aspergillus flavus and Aspergillus parasiticus . These conditions can lead to increased contamination of food commodities with aflatoxins . Furthermore, the injuries caused by insects and nematodes can facilitate the entry of these fungi . Therefore, the environment plays a crucial role in the prevalence and potency of this compound.

Biological Activity

Aflatoxin B2 (AFB2) is a mycotoxin produced primarily by molds such as Aspergillus flavus and Aspergillus parasiticus. It is known for its toxic and carcinogenic properties, contributing to significant health risks in humans and animals. This article provides a comprehensive overview of the biological activity of AFB2, including its mechanisms of toxicity, effects on various biological systems, and protective measures against its harmful effects.

Chemical Structure and Properties

AFB2 is a dihydro derivative of aflatoxin B1 (AFB1) and is characterized by its blue fluorescence under ultraviolet light at 425 nm. Its chemical structure allows it to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules, leading to DNA damage and mutagenesis.

Mechanisms of Toxicity

The toxicity of AFB2 is primarily attributed to its ability to form DNA adducts, which can disrupt normal cellular functions and lead to carcinogenesis. The following mechanisms have been identified:

  • DNA Damage : AFB2 can cause mutations by forming adducts with DNA, leading to errors during replication.
  • Immune Suppression : Chronic exposure to AFB2 has been shown to suppress immune function, increasing susceptibility to infections and exacerbating the effects of other immunotoxic agents .
  • Hepatotoxicity : AFB2 is associated with liver damage, including hepatocellular carcinoma, particularly in individuals with pre-existing liver conditions or compromised immune systems .

Case Studies

  • Animal Studies : Research conducted on Swiss albino mice demonstrated that AFB2 administration led to significant physiological changes, including reduced body weight, liver weight, and alterations in biochemical markers such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels. The study also indicated that resveratrol could mitigate some toxic effects of AFB2 by enhancing antioxidant activity .
  • Ducklings Study : In a study involving day-old male Pekin ducklings, AFB2 exposure resulted in reduced growth rates and liver size, along with bile duct hyperplasia. These findings underscore the compound's detrimental effects on growth and organ development in young animals .

Health Risks Associated with this compound

AFB2 poses various health risks due to its carcinogenic potential:

  • Carcinogenicity : Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), AFB2 contributes to liver cancer risk through its metabolic activation pathways .
  • Chronic Health Issues : Long-term exposure can lead to aflatoxicosis, characterized by acute poisoning that predominantly affects the liver. Symptoms may include jaundice, abdominal pain, and liver failure .

Protective Measures Against this compound Toxicity

Research has explored various protective strategies against AFB2 toxicity:

  • Antioxidants : Compounds like resveratrol have shown promise in reducing oxidative stress induced by AFB2. In experimental models, resveratrol administration significantly decreased markers of liver damage and improved biochemical parameters .
  • Dietary Interventions : Reducing dietary intake of contaminated food sources is crucial for minimizing exposure. Regular monitoring of aflatoxin levels in food products can help manage risks associated with consumption .

Summary Table of Biological Activity Parameters

ParameterEffect of this compoundProtective Measure
Body WeightDecreased in animal studiesResveratrol supplementation
Liver FunctionElevated AST/ALT levelsAntioxidant treatment
Immune FunctionSuppressed immune responseNutritional support
DNA IntegrityIncreased DNA adduct formationAntioxidant compounds
Growth DevelopmentStunted growth in young animalsDietary management

Scientific Research Applications

Detection Methods

The identification and quantification of AFB2 in food and agricultural products are crucial for food safety. Recent studies have developed advanced detection techniques:

  • Metamaterial Sensors : A study demonstrated the feasibility of using metamaterial sensors combined with terahertz time-domain spectroscopy (THz-TDS) for the qualitative identification of trace amounts of AFB2. This method allows for rapid, non-destructive testing of food products, enhancing food safety protocols .
  • Biomarkers in Biological Samples : Various biological samples such as blood and urine can be analyzed to detect anti-aflatoxin biomarkers. This approach aids in assessing exposure levels in populations at risk .

Health Implications

AFB2 has been linked to several health issues, making it a subject of extensive research:

  • Carcinogenic Potential : Classified as a Group 2B carcinogen by the International Agency for Research on Cancer, AFB2 can contribute to liver diseases, including hepatocellular carcinoma. Its ability to form reactive intermediates that bind to DNA is a key mechanism behind its carcinogenic effects .
  • Immune Suppression : Chronic exposure to AFB2 can suppress immune function, increasing susceptibility to infections and exacerbating the effects of other immunotoxic agents. This is particularly concerning for vulnerable populations such as children and individuals with pre-existing health conditions .

Detoxification Techniques

Research has focused on various methods to detoxify AFB2 from contaminated sources:

  • Probiotic Nanofibers : A study explored the use of probiotic-coated nanofibers made from polyvinyl alcohol and cellulose acetate for removing AFB2 from contaminated water. Results showed that these nanofibers could eliminate up to 97.5% of AFB2, providing a promising method for water purification .
  • Plant Extracts : The detoxification potential of Corymbia citriodora leaf extracts against AFB2 was investigated. The extracts demonstrated significant degradation of the toxin, reducing its toxicity markedly compared to untreated samples .

Toxicological Studies

Toxicological assessments have provided insights into the effects of AFB2:

  • Animal Studies : Research involving Swiss albino mice highlighted the physiological and biochemical impacts of AFB2 exposure. Parameters such as liver enzyme levels and oxidative stress markers were significantly altered, indicating severe toxicity. Protective effects were observed when resveratrol was co-administered with AFB2, suggesting potential therapeutic avenues .

Summary Table of Key Findings

Application AreaMethod/Study DescriptionKey Findings
DetectionMetamaterial SensorsEffective for rapid identification of trace AFB2
Health ImplicationsCarcinogenicity StudiesLinked to liver cancer; suppresses immune function
DetoxificationProbiotic NanofibersEliminated up to 97.5% of AFB2 from contaminated water
Toxicological AssessmentAnimal Studies (Mice)Significant physiological changes; protective effects noted

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Aflatoxin B2 in food matrices, and how do their accuracies compare?

  • Methodological Answer : The most widely used methods include high-performance liquid chromatography (HPLC) with fluorescence detection and thin-layer chromatography (TLC) . HPLC offers superior precision, automation, and sensitivity (e.g., LODs as low as 0.008 µg/kg for this compound using S/N ratio validation) compared to TLC, which is cost-effective but less quantitative . Reverse-phase HPLC with post-column photochemical derivatization is recommended for nuts, achieving separation of B1, B2, G1, and G2 using a C18 column and immunoaffinity purification .

Q. How should researchers prepare samples for this compound analysis in complex matrices like nuts or cereals?

  • Methodological Answer : Samples should undergo methanol-water (70:30 v/v) extraction , followed by purification via immunoaffinity columns to remove matrix interferents. Critical steps include homogenization to ensure representative sampling and validation of recovery rates (e.g., 70–110%) using spiked controls. Post-purification, HPLC analysis with fluorescence detection ensures specificity .

Q. What are the key considerations when selecting an analytical method for this compound in regulatory vs. experimental contexts?

  • Methodological Answer : Regulatory applications require validated, legally acceptable methods (e.g., AOAC-approved protocols), emphasizing reproducibility and inter-laboratory consistency. Experimental studies may prioritize cost-effectiveness (e.g., minicolumn assays for screening) or specificity (e.g., HPLC for quantifying B1, B2, G1, and G2 separately). Method selection should align with study objectives, such as total aflatoxin quantification vs. isomer-specific analysis .

Advanced Research Questions

Q. How can HPLC parameters be optimized for simultaneous determination of this compound with other mycotoxins (e.g., ochratoxin A, zearalenone)?

  • Methodological Answer : Use fractional factorial design (FFD) to screen variables (e.g., column temperature, flow rate, mobile phase gradient) and response surface methodology (RSM) for optimization. For example, a validated HPLC method achieved simultaneous detection of six mycotoxins by setting oven temperature to 40°C, flow rate to 1 mL/min, and methanol/acetonitrile ratios to 1.92 (beginning) and 0.2 (end) .

Q. How are detection limits (LOD/LOQ) for this compound validated in chromatographic methods?

  • Methodological Answer : LOD and LOQ are calculated using the signal-to-noise (S/N) ratio method , where LOD = 3.3 × (SD of noise)/slope of the calibration curve. For this compound, reported LODs range from 0.008 µg/kg (HPLC) to 0.1 µg/kg (TLC). Precision (RSD < 15%) and linearity (R² > 0.99) must be confirmed across the working range .

Q. How can researchers resolve discrepancies between immunoassay and chromatographic results for this compound?

  • Methodological Answer : Cross-reactivity in immunoassays (e.g., 90.4% for B1 vs. 37.7% for G2 in VHH-based assays) can inflate total aflatoxin estimates. Validate immunoassay results against HPLC using matrix-matched calibration curves and confirm with recovery studies. Discrepancies >20% require re-evaluation of extraction efficiency or antibody specificity .

Q. What advanced spectroscopic techniques enable qualitative identification of this compound in trace concentrations?

  • Methodological Answer : Terahertz spectroscopy with metamaterial enhancement distinguishes B2 from G1/G2 via transmission peaks at 1.2 THz and 2.0 THz. Linear discriminant analysis (LDA) models classify aflatoxins in mixed samples with >95% accuracy using spectral data .

Q. How do carcinogenicity data for this compound inform toxicological study designs?

  • Methodological Answer : The IARC classifies B2 as Group 2B (possibly carcinogenic) based on limited animal evidence. Studies should prioritize liver-specific endpoints (e.g., hepatocellular carcinoma in rats) and use dose-response models aligned with B2’s lower potency compared to B1. Include metabolite profiling (e.g., aflatoxin-8,9-epoxide) to assess bioactivation pathways .

Q. Tables for Key Data

Method LOD (µg/kg)LOQ (µg/kg)Matrix ApplicabilityReference
HPLC (Fluorescence)0.0080.025Nuts, cereals
Terahertz Spectroscopy0.050.15Liquids, powders
VHH Immunoassay0.160.5Corn, rice, peanuts
Statistical Model ApplicationAccuracy (%)Reference
LDA ClassificationThis compound vs. G1/G2 differentiation98.5
RSM OptimizationHPLC parameter tuningR² = 0.97

Properties

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEZEXMQWHT-WNWIJWBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222535
Record name Aflatoxin B2
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Molecular Weight

314.29 g/mol
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Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline]
Record name Aflatoxin B2
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Mechanism of Action

With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2., Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds., The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species., Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight.
Record name AFLATOXIN B2
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Color/Form

Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence

CAS No.

7220-81-7
Record name Aflatoxin B2
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Record name Aflatoxin B2
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Record name 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
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Melting Point

287.5 °C
Record name AFLATOXIN B2
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Aflatoxin B2
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Aflatoxin B2
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Aflatoxin B2
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Aflatoxin B2
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Aflatoxin B2
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Aflatoxin B2

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